Cas no 2227711-70-6 ((1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol)

(1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol
- EN300-1970757
- 2227711-70-6
-
- インチ: 1S/C9H11F3OS/c1-2-3-6-4-5-7(14-6)8(13)9(10,11)12/h4-5,8,13H,2-3H2,1H3/t8-/m1/s1
- InChIKey: JIOJERWLQBNNAH-MRVPVSSYSA-N
- SMILES: S1C(=CC=C1CCC)[C@H](C(F)(F)F)O
計算された属性
- 精确分子量: 224.04827063g/mol
- 同位素质量: 224.04827063g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 183
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 48.5Ų
(1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1970757-2.5g |
(1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol |
2227711-70-6 | 2.5g |
$2771.0 | 2023-09-16 | ||
Enamine | EN300-1970757-10g |
(1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol |
2227711-70-6 | 10g |
$6082.0 | 2023-09-16 | ||
Enamine | EN300-1970757-5.0g |
(1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol |
2227711-70-6 | 5g |
$5304.0 | 2023-06-03 | ||
Enamine | EN300-1970757-5g |
(1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol |
2227711-70-6 | 5g |
$4102.0 | 2023-09-16 | ||
Enamine | EN300-1970757-0.05g |
(1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol |
2227711-70-6 | 0.05g |
$1188.0 | 2023-09-16 | ||
Enamine | EN300-1970757-0.5g |
(1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol |
2227711-70-6 | 0.5g |
$1357.0 | 2023-09-16 | ||
Enamine | EN300-1970757-0.25g |
(1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol |
2227711-70-6 | 0.25g |
$1300.0 | 2023-09-16 | ||
Enamine | EN300-1970757-1.0g |
(1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol |
2227711-70-6 | 1g |
$1829.0 | 2023-06-03 | ||
Enamine | EN300-1970757-1g |
(1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol |
2227711-70-6 | 1g |
$1414.0 | 2023-09-16 | ||
Enamine | EN300-1970757-10.0g |
(1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol |
2227711-70-6 | 10g |
$7866.0 | 2023-06-03 |
(1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol 関連文献
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
(1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-olに関する追加情報
Chemical Profile of (1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol (CAS No. 2227711-70-6)
The compound (1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol, identified by its CAS number 2227711-70-6, is a sophisticated organic molecule with significant potential in the field of pharmaceutical and chemical research. This compound belongs to the class of fluorinated thiophene derivatives, which have garnered considerable attention due to their unique structural and functional properties. The presence of fluorine atoms in the molecule imparts enhanced metabolic stability and lipophilicity, making it an attractive candidate for drug development.
The stereochemistry of the compound is defined by the (1S) configuration at the chiral center, which is a critical factor in determining its biological activity. Chiral drugs often exhibit different pharmacological profiles depending on their stereoisomers, highlighting the importance of precise stereochemical control in pharmaceutical synthesis. The research on such chiral molecules has been a cornerstone in the development of more effective and selective therapeutic agents.
In recent years, there has been a surge in interest regarding fluorinated heterocycles due to their broad spectrum of biological activities. For instance, studies have demonstrated that fluorinated thiophenes can act as potent inhibitors of various enzymes and receptors involved in critical biological pathways. This has led to their exploration as lead compounds in the development of treatments for conditions such as cancer, inflammation, and infectious diseases. The compound (1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol is no exception and has been investigated for its potential therapeutic applications.
One of the most compelling aspects of this compound is its structural versatility. The combination of a trifluoromethyl group and a propylthiophene moiety creates a scaffold that can be further modified to enhance specific biological activities. This flexibility has allowed researchers to design derivatives with tailored properties, enabling optimization for particular therapeutic targets. For example, modifications at the thiophene ring or the alcohol functional group can influence interactions with biological targets, thereby modulating efficacy and selectivity.
The role of fluorine in pharmaceutical chemistry cannot be overstated. Fluorine atoms can significantly alter the pharmacokinetic properties of a molecule, including its solubility, metabolic stability, and binding affinity. In particular, the trifluoromethyl group is known to enhance binding interactions with biological targets by increasing lipophilicity and reducing metabolic degradation. These effects make fluorinated compounds particularly valuable in drug design.
Current research in this area has focused on leveraging computational methods to predict and design novel fluorinated thiophenes with enhanced biological activity. Techniques such as molecular modeling and virtual screening have enabled researchers to identify promising candidates for further experimental validation. The compound (1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol represents an example of how these approaches can be applied to develop new therapeutic agents.
In vitro studies have begun to unravel the potential mechanisms of action for this compound. Preliminary data suggest that it may interact with specific enzymes or receptors involved in disease pathways. For instance, its structural features could allow it to inhibit enzymes such as kinases or cyclases that are overactive in certain types of cancer. Additionally, its ability to cross the blood-brain barrier may make it suitable for treating neurological disorders.
The synthesis of this compound also presents interesting challenges due to its complex structure. Advanced synthetic methodologies are required to achieve high yields and purity levels necessary for pharmaceutical applications. Techniques such as asymmetric synthesis are particularly relevant for introducing the (1S) stereochemistry with high enantioselectivity. These synthetic strategies not only contribute to the availability of this compound but also advance our understanding of complex organic transformations.
As our understanding of molecular interactions continues to evolve, so does our ability to design more effective drugs. The exploration of fluorinated thiophenes like (1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol exemplifies this progress. By combining structural innovation with rigorous biological evaluation, researchers are paving the way for new treatments that address unmet medical needs.
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